molecular formula C12H21NO4 B067470 (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid CAS No. 159898-10-9

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Cat. No.: B067470
CAS No.: 159898-10-9
M. Wt: 243.3 g/mol
InChI Key: CKAXJDBTNNEENW-VIFPVBQESA-N
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Description

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a chiral compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety: The acetic acid group is introduced via alkylation or acylation reactions, often using reagents like bromoacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.

    2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid: Another analog with a butanoic acid group.

Uniqueness

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity. Its chiral nature allows for enantioselective synthesis and applications in asymmetric catalysis.

Properties

IUPAC Name

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXJDBTNNEENW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363829
Record name [(2S)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159898-10-9
Record name [(2S)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid
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